molecular formula C5H12N2O B1215122 tert-Butylmethylnitrosamine CAS No. 2504-18-9

tert-Butylmethylnitrosamine

Cat. No. B1215122
CAS RN: 2504-18-9
M. Wt: 116.16 g/mol
InChI Key: YDNOESAJRGHRAE-UHFFFAOYSA-N
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Description

tert-Butylmethylnitrosamine is a compound of interest in the field of organic chemistry due to its unique structure and properties. It is associated with several chemical reactions and has been a subject of study for its synthesis, molecular structure analysis, and various chemical and physical properties.

Synthesis Analysis

The synthesis of tert-Butylmethylnitrosamine and related compounds often involves multiple steps, including C-N bond formations. tert-Butyl nitrite has been used as a N1 synthon in a multicomponent reaction, showcasing its utility in the formation of complex organic compounds through sequential C-N bond formations (Sau et al., 2018). Additionally, synthesis techniques have been developed that are solvent, metal, and acid-free using tert-butyl nitrite, highlighting a green chemistry approach (Chaudhary et al., 2016).

Molecular Structure Analysis

Studies involving tert-Butylmethylnitrosamine often focus on the optimization of synthesis methods and the exploration of its reactions with other compounds. For instance, the work by Kumari et al. (2023) on the synthesis and characterization of 4-(tert-Butyl)-4-nitro-1,1-biphenyl provides insights into the structural aspects of related compounds, utilizing spectroscopic and crystallographic techniques (Kumari et al., 2023).

Chemical Reactions and Properties

tert-Butylmethylnitrosamine undergoes various chemical reactions, including nitration and transamidation. For example, tert-butyl nitrite has been identified as a safe and chemoselective nitrating agent (Koley et al., 2009), and it has been used to promote transamidation of secondary amides under metal and catalyst-free conditions (Sureshbabu et al., 2019).

Physical Properties Analysis

The physical properties of tert-Butylmethylnitrosamine and related compounds, such as solubility, melting point, and boiling point, are crucial for their application in various chemical reactions and processes. While specific studies focusing on the physical properties of tert-Butylmethylnitrosamine were not highlighted, the general methodology for analyzing these properties involves spectroscopic techniques and thermal analysis.

Chemical Properties Analysis

The chemical properties of tert-Butylmethylnitrosamine, including its reactivity, stability, and interactions with other compounds, are significant for its use in synthesis and chemical reactions. The work by Yedage and Bhanage (2017) on the synthesis of N-nitrosoamides using tert-butyl nitrite illustrates the compound's reactivity and its potential in creating a variety of chemical structures (Yedage & Bhanage, 2017).

Scientific Research Applications

Spectroscopic Analysis in Pharmaceuticals

Recent studies highlight the application of spectroscopic techniques like Raman and terahertz spectroscopies in pharmaceutical research, which could potentially include the analysis of compounds such as tert-Butylmethylnitrosamine. These techniques offer valuable insights into the characterization of pharmaceutical systems, despite their limitations. The versatility of Raman and terahertz spectroscopies is showcased through their diverse range of applications, underscoring their utility in overcoming the challenges associated with characterizing complex pharmaceutical compositions (McGoverin, Rades, & Gordon, 2008).

Environmental Decomposition

Research into the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor has provided insights into methods that could also be relevant for tert-Butylmethylnitrosamine. This process demonstrates the feasibility of employing radio frequency (RF) plasma reactors for the effective decomposition and conversion of MTBE. The findings suggest potential applications for the environmental decomposition of similar compounds, offering an innovative approach to mitigating pollution (Hsieh et al., 2011).

Pathogenesis Insights from Nitrosamine Studies

A significant body of research has explored the role of nitrosamines, including tert-Butylmethylnitrosamine, in the pathogenesis of various diseases. Nitrosamines are known to mediate their mutagenic effects through DNA damage, oxidative stress, and inflammation, contributing to cellular degeneration. Such studies are crucial for understanding the mechanisms underlying diseases like Alzheimer's, diabetes mellitus, and non-alcoholic steatohepatitis, offering pathways for potential interventions (de la Monte et al., 2009).

Understanding Nitrosamine-induced Carcinogenesis

Research into nitrosamine-induced lung carcinogenesis has shed light on the molecular targets and signal transduction pathways involved in tobacco-related lung cancers. Such studies have emphasized the role of cell membrane receptors and their signal pathways in the carcinogenic process, providing a foundation for developing targeted therapies. This research area highlights the importance of understanding the molecular mechanisms of carcinogenesis induced by nitrosamines, including tert-Butylmethylnitrosamine, to devise effective cancer treatments (Schuller, 1992).

Safety And Hazards

TBMN poses significant health risks due to its carcinogenic and toxic properties . It is highly flammable and may be fatal if swallowed and enters airways . It causes severe skin burns and eye damage, and may cause drowsiness or dizziness .

properties

IUPAC Name

N-tert-butyl-N-methylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-5(2,3)7(4)6-8/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNOESAJRGHRAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20947903
Record name N-tert-Butyl-N-methylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20947903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butylmethylnitrosamine

CAS RN

2504-18-9
Record name N,2-Dimethyl-N-nitroso-2-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2504-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butylmethylnitrosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002504189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-tert-Butyl-N-methylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20947903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL(TERT-BUTYL)NITROSAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGC4CMK8EG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
DA Cichra, HG Adolph - The Journal of Organic Chemistry, 1982 - ACS Publications
… TLC analysis of the reaction mixture indicated that tert-butylmethylnitrosamine was also present; dimethylnitrosamine, however, was not formed. A higheryield of …
Number of citations: 81 pubs.acs.org
PN Magee, KY Lee - Biochemical Journal, 1964 - ncbi.nlm.nih.gov
MATERIALS AND METHODS Chemical reagents Nitro8amines. Diethylnitrosamine was obtained from British Drug Houses Ltd., Poole, Dorset, and purified by distillation (bp 1720). n-…
Number of citations: 99 www.ncbi.nlm.nih.gov
KR Rees - Ciba Foundation Symposium‐Cellular Injury, 1964 - Wiley Online Library
BIOCHEMICAL studies on rats poisoned with any one of a range of hepatotoxic agents disclose that many of the chemical changes preceding the development of histological necrosis …
Number of citations: 7 onlinelibrary.wiley.com
CE Kimble, PA Gorczyca, RG Reynolds - Mutation Research/Environmental …, 1975 - Elsevier
… convertible, by oxidative dealkylation into presumably a monoalkylnitrosamine and then to a carbonium ion, were carcinogenic; those compounds such as tert-butylmethylnitrosamine …
Number of citations: 4 www.sciencedirect.com
PN Magee - Annals of the New York Academy of Sciences, 1969 - Wiley Online Library
… Notable exceptions are diphenylnitrosamine and tert-butylmethylnitrosamine. The latter compound does affect the liver, but causes periportal fatty change, which is quite distinct from the …
Number of citations: 81 nyaspubs.onlinelibrary.wiley.com
JG Sebranek, RG Cassens - Journal of Food Protection, 1973 - Elsevier
Nitrosamines have become a recent problem for the food industry since it is thought that certain nitrosamine precursor's, such as sodium nitrite, which are commonly used in some foods…
Number of citations: 56 www.sciencedirect.com
PN Magee, E Farber - Biochemical Journal, 1962 - ncbi.nlm.nih.gov
In the preceding paper (Magee & Hultin, 1962) it was shown that methylation of proteins of ratliver slices occurred during incubation of the slices with the hepatotoxin and carcinogen …
Number of citations: 560 www.ncbi.nlm.nih.gov
GP Sollott - The Journal of Organic Chemistry, 1982 - ACS Publications
… TLC analysis of the reaction mixture indicated that tert-butylmethylnitrosamine was also present; dimethylnitrosamine, however, was not formed. A higheryield of …
Number of citations: 19 pubs.acs.org
M EMURA - The Japanese Journal of Genetics, 1970 - jstage.jst.go.jp
… reported by Magee and Lee (1964) working with the incorporation of radioactivity into RNA of rat liver after the administration of both n-butylnitrosamine and tert-butylmethylnitrosamine …
Number of citations: 6 www.jstage.jst.go.jp
PN Magee - Proc. 2nd Int. Pharm. Meet., Prague, 2013 - books.google.com
IT Is OBVIOUS that most drugs are not known to be carcinogenic with the exception of some, such as the alkylating agents, which are used in cancer chemotherapy. It is also probably …
Number of citations: 1 books.google.com

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